![molecular formula C7H4F4 B140190 3-Fluorobenzotrifluoride CAS No. 401-80-9](/img/structure/B140190.png)
3-Fluorobenzotrifluoride
Overview
Description
It is a clear, colorless liquid with a boiling point of 101-102°C and a density of 1.302 g/mL at 25°C . This compound is widely used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzotrifluoride can be synthesized through several methods. One common method involves the diazotization of m-aminobenzotrifluoride followed by fluorination. The process typically includes the following steps:
Diazotization: m-Aminobenzotrifluoride is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorinating agent such as hydrogen fluoride or fluoroboric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of trifluorotoluene as a starting material. The process includes nitration, hydrogenation reduction, and subsequent fluorination. This method yields high-purity this compound but involves complex reaction routes and environmental considerations .
Chemical Reactions Analysis
3-Fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the fluorine atom and the trifluoromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Photochemical Reactions: It is used in photochemical reactions with aliphatic amines and in photocycloaddition reactions.
Major Products:
Nitration: Produces 2-nitro-5-fluorobenzotrifluoride.
Halogenation: Can yield various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
Organic Synthesis
3-FBTF is utilized as a key intermediate in organic synthesis due to its unique reactivity imparted by the fluorine atoms. The presence of fluorine enhances the interaction with other compounds, improving selectivity and yield in various synthetic pathways.
- Case Study : In a study on Negishi cross-coupling reactions, 3-FBTF was used to synthesize biaryl compounds efficiently. The regioselectivity of the reactions was notably high, leading to excellent yields of the desired products .
Reaction Type | Yield (%) | Notes |
---|---|---|
Negishi Cross-Coupling | >90 | High regioselectivity achieved |
Substitution Reactions | Varied | Dependent on nucleophiles used |
Pharmaceutical Industry
In the pharmaceutical sector, 3-FBTF serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-tumor and antiviral drugs. Its fluorine substituents contribute to increased stability and bioavailability of drug formulations.
- Case Study : Research indicates that compounds derived from 3-FBTF have shown promising results in enhancing the efficacy of treatments for various cancers and viral infections .
Application Area | Example Compounds | Benefits |
---|---|---|
Anti-tumor Drugs | Fluorinated derivatives | Improved stability and efficacy |
Antiviral Drugs | Various APIs | Enhanced bioavailability |
Green Chemistry
With an increasing focus on sustainable practices, 3-FBTF is being explored for its potential in green chemistry. It is used as a monomer in the production of high-performance polymers that exhibit excellent mechanical properties and degradability.
- Case Study : Recent advancements have highlighted the use of 3-FBTF in developing environmentally friendly materials that meet industry standards for sustainability .
Material Type | Properties | Environmental Impact |
---|---|---|
High-performance Polymers | Heat resistance, mechanical strength | Biodegradable alternatives |
Mechanism of Action
The mechanism of action of 3-fluorobenzotrifluoride primarily involves its role as a solvent and intermediate in chemical reactions. Its molecular structure, featuring a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with other molecules. These functional groups can affect the compound’s electron density and steric properties, making it suitable for specific reactions and applications .
Comparison with Similar Compounds
3-Fluorobenzotrifluoride can be compared with other similar compounds, such as:
4-Fluorobenzotrifluoride: Similar in structure but with the fluorine atom in the para position.
3-Chlorobenzotrifluoride: Contains a chlorine atom instead of fluorine.
3-Bromobenzotrifluoride: Contains a bromine atom instead of fluorine.
Benzotrifluoride: Lacks the fluorine atom on the benzene ring.
Uniqueness: The presence of both a fluorine atom and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and specific reactivity patterns, distinguishing it from its analogs .
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWGKOVMBDPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193140 | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-80-9 | |
Record name | 3-Fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,3-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-fluorobenzotrifluoride in electrochemiluminescence studies?
A: this compound plays a crucial role as a solvent in electrochemiluminescence (ECL) studies involving aromatic luminophores like 9,10-diphenylanthracene (DPA) and rubrene. Research suggests that using this compound in combination with acetonitrile, instead of benzene, enhances the ECL efficiency when 1,4-naphthoquinone acts as a non-emitting partner. [] This enhancement is attributed to the influence of this compound on the radical anion stability of 1,4-naphthoquinone and the overall solvent polarity. []
Q2: How does this compound impact the detection of volatile organic compounds?
A: this compound has been investigated as a potential tracer for human breath analysis. [] Studies have shown that, following a brief exposure, this compound can be detected in a subject’s breath for a limited duration. [] This finding highlights its potential utility in developing tools for applications in areas such as toxicology and forensics.
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